2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Medicinal Chemistry HDAC Inhibitor Design Lead Optimization

2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1203897-93-1; IUPAC: 3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole; molecular formula C₁₁H₉ClF₃N₃O; MW 291.66 g/mol) is a heterocyclic building block comprising a 2-chloro-6-isopropylpyridine core linked at the 3-position to a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. The compound belongs to the trifluoromethyl-oxadiazole (TFMO) class, which has been validated as a zinc-binding group (ZBG) for selective class IIa histone deacetylase (HDAC4/5/7/9) inhibition in patent literature.

Molecular Formula C11H9ClF3N3O
Molecular Weight 291.66 g/mol
CAS No. 1203897-93-1
Cat. No. B1422410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS1203897-93-1
Molecular FormulaC11H9ClF3N3O
Molecular Weight291.66 g/mol
Structural Identifiers
SMILESCC(C)C1=NC(=C(C=C1)C2=NOC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C11H9ClF3N3O/c1-5(2)7-4-3-6(8(12)16-7)9-17-10(19-18-9)11(13,14)15/h3-5H,1-2H3
InChIKeyJEJGNLCNTXIHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1203897-93-1) – Structural Identity, Class, and Sourcing Landscape


2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1203897-93-1; IUPAC: 3-(2-chloro-6-propan-2-ylpyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole; molecular formula C₁₁H₉ClF₃N₃O; MW 291.66 g/mol) is a heterocyclic building block comprising a 2-chloro-6-isopropylpyridine core linked at the 3-position to a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety . The compound belongs to the trifluoromethyl-oxadiazole (TFMO) class, which has been validated as a zinc-binding group (ZBG) for selective class IIa histone deacetylase (HDAC4/5/7/9) inhibition in patent literature [1]. It is commercially available from multiple vendors at purities of ≥95% to ≥98%, with primary supply from Matrix Scientific, Apollo Scientific, Alfa Chemistry, and MolCore . The compound is categorized as a trifluoromethylation agent and is used exclusively for research and development purposes .

Why Generic Substitution Fails: Positional, Steric, and Electronic Constraints in 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1203897-93-1)


Within the 2-chloro-3-(5-trifluoromethyl-1,2,4-oxadiazol-3-yl)pyridine scaffold, seemingly minor substituent variations at the pyridine 6-position produce large differences in molecular recognition, synthetic tractability, and downstream utility. The 6-isopropyl group of CAS 1203897-93-1 introduces distinct steric bulk (branching at the α-carbon) and increased lipophilicity relative to the 6-unsubstituted analog (CAS 1203898-23-0; ΔMW +42 Da) or the 6-methyl variant, while avoiding the extended π-system and higher molecular weight of the 6-phenyl congener (CAS 1198475-48-7; ΔMW +34 Da vs. isopropyl) . These differences directly alter: (i) the conformational preferences and binding pose when the scaffold is elaborated into TFMO-based HDAC inhibitors, where the 6-substituent projects toward a solvent-exposed region that can be tuned for selectivity [1]; (ii) the reactivity of the 2-chloro handle in cross-coupling reactions, where steric and electronic effects of the 6-substituent modulate oxidative addition rates; and (iii) the compound's chromatographic behavior and crystallization propensity during purification . Substituting a close analog without matching the 6-isopropyl substitution therefore risks altered biological target engagement, divergent synthetic outcomes, and batch-to-batch inconsistency in multi-step synthesis campaigns.

Quantitative Differentiation Evidence: 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1203897-93-1) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: 6-Isopropyl vs. 6-Unsubstituted Analog (CAS 1203898-23-0)

The target compound (CAS 1203897-93-1; MW 291.66) carries an isopropyl group at the pyridine 6-position, whereas the closest unsubstituted analog, 2-chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1203898-23-0), bears only a hydrogen at this position and has a molecular weight of 249.58 Da . The ΔMW of +42.08 Da corresponds to an increase in calculated logP of approximately +1.3 to +1.5 units (estimated by additive fragment methods), which is significant for tuning blood-brain barrier penetration and plasma protein binding in CNS-targeted TFMO-based HDAC inhibitor programs [1]. The 6-isopropyl group also introduces branching at the α-carbon, creating a steric environment that influences the conformational population of the pyridine-oxadiazole dihedral angle compared to the unsubstituted or 6-methyl analogs, with potential consequences for zinc-chelating geometry in the HDAC active site [1].

Medicinal Chemistry HDAC Inhibitor Design Lead Optimization

Steric and Conformational Differentiation: 6-Isopropyl vs. 6-Phenyl Analog (CAS 1198475-48-7)

The target compound (CAS 1203897-93-1) bears a branched, sp³-hybridized isopropyl group at the 6-position (MW 291.66), whereas the 6-phenyl analog (CAS 1198475-48-7) introduces a planar, sp²-hybridized phenyl ring, increasing the molecular weight to 325.67 Da (ΔMW +34.01 Da relative to the target) . The 6-phenyl group extends the π-conjugation and increases molecular rigidity, which can alter the binding mode in flat, aromatic-rich HDAC active site pockets compared to the flexible isopropyl group. In the TFMO series elaborated in WO2013080120A1, the 6-position substituent on the pyridine ring is identified as a key variable (R²) that modulates selectivity across HDAC4, HDAC5, HDAC7, and HDAC9 isoforms; the patent explicitly claims embodiments where this position is varied among hydrogen, chloro, and alkyl groups to tune isoform selectivity [1]. The isopropyl group provides intermediate steric demand—larger than methyl but more compact and flexible than phenyl—representing a specific design choice for balancing potency and selectivity.

Structure-Activity Relationship Conformational Analysis Fragment-Based Drug Design

TFMO Zinc-Binding Group Validation: Class-Level HDAC4 Inhibition Potency Data

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety present in the target compound has been validated as a non-hydroxamic acid zinc-binding group that confers selective class IIa HDAC inhibition. The prototypical TFMO-based inhibitor TMP195 (TFMO 2) exhibits Ki values of 59 nM (HDAC4), 60 nM (HDAC5), 26 nM (HDAC7), and 15 nM (HDAC9), with >100-fold selectivity over class I HDACs (HDAC1-3: Ki = 10–43 μM) . The TFMO moiety coordinates the active-site Zn²⁺ ion through the oxadiazole nitrogen atoms, avoiding the promiscuous metal-chelating properties of hydroxamic acid-based inhibitors such as SAHA (vorinostat), which is a pan-HDAC inhibitor with Ki values in the low nanomolar range across all HDAC classes [1]. The target compound CAS 1203897-93-1, while not itself a final drug candidate, contains the identical 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl fragment that serves as the critical ZBG in the TMP195 series and in the broader Novartis patent family (WO2013080120A1, US9056843B2) [2].

Epigenetics HDAC Inhibition Zinc-Binding Group TFMO

2-Chloro Synthetic Handle: Cross-Coupling Reactivity Advantage vs. Non-Halogenated Analogs

The 2-chloro substituent on the pyridine ring of CAS 1203897-93-1 provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold . This contrasts with analogs where the 2-position is either unsubstituted (requiring pre-functionalization via directed ortho-metalation or halogenation, adding 1–2 synthetic steps) or bears a less reactive leaving group (e.g., 2-fluoro analogs show slower oxidative addition with Pd(0) catalysts) [1]. In the context of the Novartis TFMO patent family, the elaborated final compounds typically feature amine, amide, or aryl substituents at the position corresponding to the 2-chloro group, demonstrating that this position is a key diversification point in the synthetic route [2]. The combination of the 2-chloro leaving group with the 6-isopropyl and 3-TFMO substituents creates a differentiated building block wherein all three positions are orthogonally addressable: the 2-chloro for cross-coupling, the 3-TFMO as a pre-installed pharmacophore, and the 6-isopropyl as a fixed lipophilic anchor.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization Building Block

Vendor Purity Benchmarking: Quantitative Purity and Supply Chain Comparison

Commercially, CAS 1203897-93-1 is available at multiple purity tiers across vendors, enabling procurement decisions based on the required quality level for the intended application. MolCore offers the compound at ≥98% purity (NLT 98%) with ISO certification . Matrix Scientific (distributed via Fujifilm Wako) supplies at >95% purity . Apollo Scientific lists the compound at >95% purity under catalog PC200306 . Alfa Chemistry categorizes the compound as a 'trifluoromethylation agent' . In contrast, the closest analog CAS 1203898-23-0 (6-unsubstituted) is listed by fewer vendors and at lower typical purities (95% from most suppliers), and the 6-phenyl analog CAS 1198475-48-7 shows more limited commercial availability, with fewer suppliers offering quantities above 1 g . The broader vendor base and higher purity ceiling for the target compound reduce single-supplier dependency risk and enable procurement at the precise purity-grade needed.

Chemical Procurement Quality Control Supply Chain Purity Analysis

Physicochemical Property Distinction: Boiling Point and Density vs. Positional Isomer (CAS 1105193-32-5)

The target compound CAS 1203897-93-1 exhibits computed physicochemical properties including a density of 1.702 g/cm³ and a boiling point of 480.2°C at 760 mmHg, with a flash point of 244.2°C [1]. The positional isomer 2-chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1105193-32-5), in which the oxadiazole is attached at the pyridine 5-position rather than the 3-position, has a molecular weight of 249.58 Da (ΔMW -42.08 vs. target due to absence of 6-isopropyl group) and is reported to exhibit distinct chromatographic retention behavior and solubility profile owing to the altered electronic distribution across the pyridine ring . The 3-oxadiazol-3-yl attachment in the target compound places the electron-withdrawing TFMO moiety in conjugation with the pyridine nitrogen, creating a different dipole moment and hydrogen-bond acceptor pattern compared to the 5-substituted isomer. These differences directly impact chromatographic purification conditions (normal-phase and reverse-phase HPLC retention times) and crystallization solvent selection .

Physicochemical Characterization Chromatography Purification Formulation

Optimal Application Scenarios for 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1203897-93-1) Based on Differentiated Evidence


HDAC Class IIa Selective Inhibitor Lead Elaboration

CAS 1203897-93-1 is optimally deployed as a key intermediate in medicinal chemistry programs targeting selective class IIa HDAC inhibition. The pre-installed 5-(trifluoromethyl)-1,2,4-oxadiazole fragment serves as a validated non-hydroxamic acid zinc-binding group, while the 2-chloro handle enables late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to introduce amine, amide, or aryl substituents that modulate isoform selectivity [1]. The 6-isopropyl group provides a defined lipophilic anchor that occupies a solvent-exposed region in the HDAC4/5/7/9 active site, as inferred from the SAR described in WO2013080120A1 and the TMP195 co-crystal structures [2]. This scenario is directly supported by the class-level HDAC4 inhibition data presented in Evidence Item 3.

Trifluoromethylation Reagent for Diverse Heterocycle Synthesis

The compound is commercially categorized as a trifluoromethylation agent and can be employed as a building block for constructing diverse heterocyclic libraries wherein the trifluoromethyl-oxadiazole-pyridine core is retained. Its orthogonal functionalization pattern (2-Cl for cross-coupling, 3-TFMO as a pre-formed pharmacophore, 6-iPr as a fixed substituent) makes it suitable for parallel synthesis and fragment-based drug discovery (FBDD) campaigns where systematic variation at the 2-position is desired. The availability at ≥98% purity from MolCore minimizes the need for pre-synthesis purification and reduces catalyst poisoning risks in Pd-mediated reactions, as noted in Evidence Item 5.

Structure-Activity Relationship (SAR) Studies on Pyridine 6-Substituent Effects

CAS 1203897-93-1, together with its 6-unsubstituted analog (CAS 1203898-23-0) and 6-phenyl analog (CAS 1198475-48-7), forms a rationally designed comparator set for systematic SAR exploration of steric and lipophilic effects at the pyridine 6-position within the TFMO scaffold. The ΔMW increments (0, +42, +34 Da for H, iPr, Ph respectively) and corresponding ΔclogP steps allow researchers to deconvolute steric from electronic contributions to biological activity . This application is directly supported by the molecular property differentiation evidence in Evidence Items 1 and 2.

Synthetic Methodology Development for 2-Chloropyridine Cross-Coupling

The combination of the electron-deficient 2-chloropyridine (activated by the 3-TFMO substituent) and the sterically hindered 6-isopropyl group makes CAS 1203897-93-1 a challenging and informative substrate for developing new catalytic cross-coupling methodologies. The 2-chloro group on this scaffold is expected to show intermediate reactivity—more reactive than 2-fluoropyridine analogs but less reactive than 2-bromo or 2-iodo congeners—providing a useful test case for evaluating new ligand and catalyst systems. This scenario leverages the synthetic handle advantage described in Evidence Item 4.

Quote Request

Request a Quote for 2-Chloro-6-isopropyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.